molecular formula C23H25N3O3S B216114 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide

Cat. No. B216114
M. Wt: 423.5 g/mol
InChI Key: AELIZVYXMIZCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. One study found that this compound was able to reduce the levels of certain inflammatory cytokines in the blood of mice with acute lung injury. Another study found that this compound was able to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide in lab experiments is its potential as a new anti-inflammatory and antitumor agent. However, a limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide. One direction is to further investigate its mechanism of action in order to optimize its use as an anti-inflammatory and antitumor agent. Another direction is to study its potential use in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide involves the reaction of benzylamine, ethyl acetoacetate, and thiourea in the presence of a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound.

Scientific Research Applications

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide has been studied for its potential use in various scientific research applications. One study found that this compound has potential as an anti-inflammatory agent, as it was able to reduce inflammation in a mouse model of acute lung injury. Another study found that this compound has potential as an antitumor agent, as it was able to inhibit the growth of cancer cells in vitro.

properties

Product Name

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C23H25N3O3S/c1-3-25(4-2)20(27)16-30-23-24-21(28)19(15-17-11-7-5-8-12-17)22(29)26(23)18-13-9-6-10-14-18/h5-14,29H,3-4,15-16H2,1-2H3

InChI Key

AELIZVYXMIZCNY-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1C2=CC=CC=C2)O)CC3=CC=CC=C3

SMILES

CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1C2=CC=CC=C2)O)CC3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1C2=CC=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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